molecular formula C12H16N2 B8539040 4-[(Methylisopropylamino)methyl]benzonitrile

4-[(Methylisopropylamino)methyl]benzonitrile

Cat. No. B8539040
M. Wt: 188.27 g/mol
InChI Key: AGRNQNNXKIYNTC-UHFFFAOYSA-N
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Patent
US08680091B2

Procedure details

Add 4-bromomethyl-benzonitrile (784 mg, 4 mmol) to a stirring mixture of N-isopropyl-methylamine (730 mg, 10 mmol), triethylamine (1.4 mL, 10 mmol) and THF (20 mL) at room temperature, and stir for 12 h. Dilute the mixture with water and EtOAc. Extract the aqueous layer with EtOAc and wash the organic phase with water and brine. Dry the organic solution over Na2SO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel (12 g) eluting with a gradient of DCM to 9:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2) to obtain the desired compound (660 mg, 88%). MS (APCI+) m/z: 189 (M+H)+.
Quantity
784 mg
Type
reactant
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[CH:11]([NH:14][CH3:15])([CH3:13])[CH3:12].C(N(CC)CC)C.C1COCC1>O.CCOC(C)=O>[CH3:15][N:14]([CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)[CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
784 mg
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
730 mg
Type
reactant
Smiles
C(C)(C)NC
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stir for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with EtOAc
WASH
Type
WASH
Details
wash the organic phase with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic solution over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by chromatography on silica gel (12 g)
WASH
Type
WASH
Details
eluting with a gradient of DCM to 9:1 DCM/(chloroform:methanol:concentrated NH4OH 80:18:2)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(C(C)C)CC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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